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Compound of Interest

Compound Name: C.l. Disperse orange 33

Cat. No.: B15557362

Disclaimer: Due to the limited availability of specific toxicological data for C.l. Disperse Orange
33 (CAS No. 61867-93-4), this technical guide utilizes data from the closely related and more
extensively studied azo dye, C.I. Disperse Orange 3 (CAS No. 730-40-5), as a surrogate for
toxicological assessment. While both are monoazo dyes, their structural differences, as shown
below, may lead to variations in their toxicological profiles. This document serves as a
comprehensive overview based on available scientific literature for analogous compounds and
general principles of azo dye toxicology.

Executive Summary

This technical guide provides a detailed toxicological assessment of C.l. Disperse Orange 33,
with a primary focus on genotoxicity and cytotoxicity, leveraging data from the surrogate
compound C.I. Disperse Orange 3. Azo dyes, a major class of synthetic colorants, are of
toxicological concern due to their potential to be metabolized to carcinogenic aromatic amines.
This report summarizes the available toxicological data, outlines detailed experimental
protocols for key assays, and visualizes the putative signaling pathways and experimental
workflows. The intended audience for this guide includes researchers, scientists, and
professionals involved in drug development and chemical safety assessment.

Chemical Identity and Structural Comparison

C.l. Disperse Orange 33 and C.I. Disperse Orange 3 are both monoazo dyes characterized by
a single azo bond (-N=N-). Their chemical structures are presented below.
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C.l. Disperse Orange 33

CAS Number: 61867-93-4[1]

Molecular Formula: C1oH21NsO2[1][2]

Molecular Weight: 351.40 g/mol [1][2]

Structure: 4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling.[1]
C.l. Disperse Orange 3

e CAS Number: 730-40-5[3]

e Molecular Formula: C12H10N4O2[3]

e Molecular Weight: 242.23 g/mol [3]

e Structure: 4-Nitrobenzenamine diazo, with aniline base armour sulfonic acid coupling, and
sodium hydroxide solution to boil, then a sulfonic acid hydrolysis off base.[3]

The core structural similarity is the p-nitroaniline moiety linked via an azo bond to another
aromatic amine. The key difference lies in the substitution on the second aromatic amine.

Toxicological Profile of C.l. Disperse Orange 3
(Surrogate)

The toxicological data for C.I. Disperse Orange 3 is primarily qualitative, highlighting several
areas of concern.

Table 1: Summary of Toxicological Hazards for C.I. Disperse Orange 3
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Toxicological Endpoint

Observation

Acute Toxicity

No significant acute toxicological data has been
identified in literature searches.[4] However,
accidental ingestion may be damaging to health.
[4] An oral LD50 is estimated to be > 2000
mg/kg based on ATE data.

Skin Irritation/Corrosion

Causes skin irritation.[5] The material can cause
inflammation of the skin on contact in some
individuals and may accentuate pre-existing

dermatitis.[4]

Eye Irritation

Causes serious eye irritation.[5] The material
can cause eye irritation and damage in some

persons.[4]

Respiratory Irritation

May cause respiratory irritation.[5]

Skin Sensitization

May cause an allergic skin reaction.[5] Itis a
known skin sensitizer, and contact allergies can

manifest as contact eczema.[4]

Germ Cell Mutagenicity

Shall not be classified as germ cell mutagenic
based on available safety data sheets.[5]
However, there is concern that this material can
cause mutations, but there is not enough data to
make a definitive assessment.[4] Some azo
dyes are associated with the development of

bladder cancer.[4]

Carcinogenicity

Limited evidence of a carcinogenic effect.[4] It is

not classified as carcinogenic by some sources.

[5]

Reproductive Toxicity

Shall not be classified as a reproductive

toxicant.[5]

Specific Target Organ Toxicity (Single Exposure)

May cause respiratory irritation.[5]

Specific Target Organ Toxicity (Repeated
Exposure)

Limited evidence suggests that repeated or

long-term occupational exposure may produce
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cumulative health effects involving organs or

biochemical systems.[4]

The substance and/or its metabolites may bind
Other Effects to hemoglobin, inhibiting normal oxygen uptake,

a condition known as methemoglobinemia.[4]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are generalized
protocols that would be adapted for the specific testing of C.l. Disperse Orange 33.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical
compounds. A modified protocol is often required for azo dyes to facilitate their metabolic
activation.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for
histidine, meaning they cannot synthesize this essential amino acid and will not grow on a
histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function
and allowing the bacteria to grow on a histidine-free medium.

Methodology:

o Strain Selection: Use of S. typhimurium strains such as TA98 and TA100, which detect
frameshift and base-pair substitution mutagens, respectively.

o Metabolic Activation (S9 Mix): Azo dyes often require reductive cleavage of the azo bond to
become mutagenic. This is achieved by using a liver homogenate fraction (S9) from rats or
hamsters induced with Aroclor 1254 or phenobarbital. For azo dyes, the Prival modification,
which includes flavin mononucleotide (FMN) in the S9 mix, is often employed to enhance
azo-reductase activity.

o Plate Incorporation Assay:
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o To atest tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound
solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments
without metabolic activation).

o The mixture is incubated at 37°C for 20-30 minutes.

o 2 mL of molten top agar containing a trace amount of histidine and biotin is added to the
tube, mixed, and poured onto a minimal glucose agar plate.

o The plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies on each plate is counted. A substance is
considered mutagenic if it induces a dose-dependent increase in the number of revertants
and if the number of revertants is at least twice the spontaneous reversion rate
(background).

In Vitro Micronucleus Assay

This assay detects genotoxic damage that results in the formation of micronuclei in the
cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing
chromosomal fragments or whole chromosomes that were not incorporated into the daughter
nuclei during mitosis.

Principle: Cells are exposed to the test substance, and then cytokinesis (cell division) is
blocked using an agent like cytochalasin B. This results in binucleated cells, making it easy to
identify cells that have undergone one round of mitosis since the treatment. The presence of
micronuclei in these binucleated cells is then scored.

Methodology:

e Cell Culture: Human lymphocytes or a suitable cell line (e.g., L5178Y, TK6, CHO, HepG2)
are cultured under standard conditions.

o Exposure: Cells are treated with C.l. Disperse Orange 33 at various concentrations for a
short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period
(e.g., 24 hours) without S9.
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Cytokinesis Block: After the exposure period, the cells are washed and cultured in fresh
medium containing cytochalasin B (typically 3-6 pg/mL) for a duration equivalent to 1.5-2
normal cell cycle lengths.

Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and
fixed. The cell suspension is then dropped onto clean microscope slides. The slides are air-
dried and stained with a DNA-specific stain such as Giemsa, DAPI, or acridine orange.

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of
micronuclei under a microscope. The Cytokinesis-Block Proliferation Index (CBPI) is also
calculated to assess cytotoxicity.

Data Analysis: A substance is considered positive if it induces a statistically significant, dose-
dependent increase in the frequency of micronucleated cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial

dehydrogenases, to form a purple formazan product. The amount of formazan produced is

proportional to the number of viable cells.

Methodology:

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed
to attach overnight.

Treatment: The culture medium is replaced with fresh medium containing various
concentrations of C.l. Disperse Orange 33. Control wells receive the vehicle only.

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well to a final
concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours at 37°C.
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e Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO,
isopropanol with HCI) is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the purple solution is measured using a
microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

o Data Analysis: The absorbance values are converted to percentage of cell viability relative to
the untreated control. The ICso value (the concentration of the substance that inhibits 50% of
cell viability) can be calculated from the dose-response curve.

Visualizations
Putative Signaling Pathway for Azo Dye Genotoxicity

The genotoxicity of many azo dyes is dependent on their metabolic activation to reactive
intermediates. The primary pathway involves the reductive cleavage of the azo bond, often by
gut microbiota or liver azoreductases, to form aromatic amines. These amines can then
undergo further metabolic activation, such as N-hydroxylation, leading to the formation of
reactive nitrenium ions that can form DNA adducts, leading to mutations. Another proposed
mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative
stress and subsequent DNA damage. The Keapl-Nrf2-ARE pathway is a key signaling
cascade that responds to oxidative stress.
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Putative Signaling Pathway of Azo Dye Genotoxicity
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Caption: Putative signaling pathways of C.l. Disperse Orange 33 genotoxicity.
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Experimental Workflow for Toxicological Assessment

A structured workflow is essential for the comprehensive toxicological evaluation of a
substance like C.l. Disperse Orange 33.
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Experimental Workflow for Toxicological Assessment
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Caption: A typical workflow for the toxicological assessment of a chemical substance.
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Conclusion

The toxicological assessment of C.l. Disperse Orange 33 is hampered by a lack of specific
data. However, by using C.l. Disperse Orange 3 as a surrogate, a profile of potential hazards
can be constructed. The primary concerns for this class of azo dyes include skin sensitization,
irritation to the skin and eyes, and potential genotoxicity following metabolic activation. The
provided experimental protocols for the Ames test, in vitro micronucleus assay, and MTT assay
offer a robust framework for generating the necessary data to perform a comprehensive risk
assessment. The visualized signaling pathway highlights the critical role of metabolic activation
in the genotoxicity of azo dyes. Further research specifically on C.lI. Disperse Orange 33 is
crucial to definitively characterize its toxicological profile and ensure its safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15557362?utm_src=pdf-body
https://www.benchchem.com/product/b15557362?utm_src=pdf-body
https://www.benchchem.com/product/b15557362?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5870118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5870118/
http://www.worlddyevariety.com/disperse-dyes/disperse-orange-33.html
http://www.worlddyevariety.com/disperse-dyes/disperse-orange-3.html
https://datasheets.scbt.com/sc-252759.pdf
https://www.chemos.de/import/data/msds/GB_en/730-40-5-A0068397-GB-en.pdf
https://www.benchchem.com/product/b15557362#toxicological-assessment-of-c-i-disperse-orange-33
https://www.benchchem.com/product/b15557362#toxicological-assessment-of-c-i-disperse-orange-33
https://www.benchchem.com/product/b15557362#toxicological-assessment-of-c-i-disperse-orange-33
https://www.benchchem.com/product/b15557362#toxicological-assessment-of-c-i-disperse-orange-33
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15557362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

